molecular formula C17H18ClNO B4911891 1-[3-(4-chlorophenoxy)benzyl]pyrrolidine

1-[3-(4-chlorophenoxy)benzyl]pyrrolidine

Cat. No.: B4911891
M. Wt: 287.8 g/mol
InChI Key: XTDCKPDIIINNFY-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)benzyl]pyrrolidine is a pyrrolidine derivative featuring a benzyl group substituted at the 3-position with a 4-chlorophenoxy moiety. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and agrochemicals due to their structural versatility and bioactivity .

Properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-15-6-8-16(9-7-15)20-17-5-3-4-14(12-17)13-19-10-1-2-11-19/h3-9,12H,1-2,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDCKPDIIINNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

  • Compound 23 (): Features a benzimidazolone core with a 4-chlorophenoxypropan-2-ol chain. Its molecular weight (441.3 g/mol) is significantly higher due to the imidazolone ring and additional substituents. Synthesized via multi-step reactions, this compound’s complexity may enhance binding specificity but reduce synthetic yield compared to simpler pyrrolidines.
  • Compound S4 () : Contains an imidazo[1,2-a]pyridine ring linked to pyrrolidine. Synthesized via a single-step alkylation in DMF at room temperature, this method offers efficiency but may introduce solubility challenges due to the heterocyclic core.
  • NIST lists its molecular weight as 327.0 g/mol (assuming a typographical correction from 3270.00).
  • 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (): A triene-substituted pyrrolidine isolated from Piper longum, this compound’s extended conjugation system enhances MAO-A binding affinity (docking score: −9.2 kcal/mol) .

Pharmacological and Physicochemical Properties

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Bioactivity
Target Compound ~320–340 (estimated) 3-(4-Chlorophenoxy)benzyl Moderate (DMF) Unknown (predicted MAO-A)
Compound 23 () 441.3 Benzimidazolone, 4-chlorophenoxy Low (aqueous) Enzyme inhibition
Compound S4 () ~380 (estimated) Imidazo[1,2-a]pyridine Low (organic) Kinase modulation
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine 327.0 Butenyl chain High (lipophilic) CNS penetration
Triene-substituted pyrrolidine () ~400 (estimated) Nonatrienyl, methylenedioxyphenyl Low (aqueous) MAO-A inhibition

Key Research Findings

Structural-Activity Relationships: The 4-chlorophenoxy group enhances receptor binding across analogs, but core heterocycles (e.g., imidazo-pyridine in Compound S4) dictate target specificity .

Synthetic Efficiency : Single-step alkylation () offers scalability, but hydrochloride salts () are preferable for drug formulation due to improved stability.

MAO-A Binding : Unsaturated chains (e.g., triene in ) significantly improve docking scores compared to simpler aryl-substituted pyrrolidines .

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